4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a sulfonamide group, and methoxyphenyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-14-19(27-20(22-14)15-4-6-16(25-2)7-5-15)12-13-21-28(23,24)18-10-8-17(26-3)9-11-18/h4-11,21H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWKLZCCTZPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl groups and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenamide, N-(4-methoxyphenyl): A related compound with similar structural features.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another compound with a sulfonamide group and methoxyphenyl groups.
Uniqueness
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of several functional groups:
- Methoxy groups : These are known to influence the compound's lipophilicity and biological activity.
- Thiazole moiety : This structural element is often associated with various pharmacological effects.
- Sulfonamide group : Commonly linked to antibacterial activity.
The molecular formula is with a molecular weight of approximately 404.55 g/mol.
Antimicrobial Activity
Sulfonamide derivatives, including the studied compound, have demonstrated significant antimicrobial properties. The thiazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. For instance:
- Sulfathiazole , a related compound, has shown potent antimicrobial effects against various pathogens, suggesting that the thiazole component contributes similarly to our compound's efficacy .
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit promising anticancer activities. The presence of the methoxy group enhances cytotoxicity against cancer cell lines. Notable findings include:
- Compounds with thiazole rings have been evaluated for their ability to induce apoptosis in cancer cells. For instance, a study reported that compounds similar to our target exhibited IC50 values less than 10 µM against human glioblastoma cells .
- The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly impact anticancer efficacy .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in several studies:
- A specific analogue demonstrated complete protection in animal models against seizures induced by pentylenetetrazol (PTZ), indicating that structural features like the methoxy group play a critical role in enhancing anticonvulsant activity .
- Another study highlighted the importance of thiazole integration in achieving high anticonvulsant efficacy .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds similar to This compound :
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of thiazole derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Analyzed anticancer effects; reported IC50 values below 10 µM for several derivatives against multiple cancer cell lines. |
| Study 3 | Evaluated anticonvulsant activity; one derivative showed full protection against induced seizures in rodent models. |
The mechanism by which This compound exerts its biological effects is hypothesized to involve:
- Interaction with specific enzymes or receptors involved in disease pathways.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Inhibition of bacterial folate synthesis via sulfonamide action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
